molecular formula C10H8N4 B193497 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile CAS No. 112809-25-3

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Numéro de catalogue B193497
Numéro CAS: 112809-25-3
Poids moléculaire: 184.2 g/mol
Clé InChI: HQLYWHSJALKYOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.2 . This compound is used as an intermediate in the synthesis of Letrozole, an antineoplastic .


Synthesis Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves the use of α-bromo-4-tolunitrile with the sodium salt of 1H-1,2,4-triazole in the presence of dimethylformamide . Another synthesis method involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The InChI code for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is 1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a solid at room temperature . It has a predicted density of 1.19±0.1 g/cm3 . The compound has a melting point of 69°C and a predicted boiling point of 412.1±55.0°C .

Applications De Recherche Scientifique

Application 1: Anticancer Agents

  • Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have been evaluated for their potential as anticancer agents .
  • Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were established by NMR and MS analysis. They were then subjected to in vitro cytotoxic evaluation against MCF-7 and HCT-116 cancer cell lines .
  • Results or Outcomes: Some of the hybrids exhibited potent inhibitory activities against the cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively). Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Application 2: Synthesis of Letrozole

  • Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
  • Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .

Application 3: Synthesis of Triazole-4-Carbaldehydes

  • Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
  • Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .

Application 4: Synthesis of Letrozole

  • Summary of the Application: “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” is used as an intermediate in the synthesis of Letrozole , a medication used in the treatment of hormonally-responsive breast cancer after surgery .
  • Results or Outcomes: The outcome of this process is the production of Letrozole, a potent and selective non-steroidal aromatase inhibitor. It is used to effectively treat estrogen-dependent breast cancer .

Application 5: Synthesis of Triazole-4-Carbaldehydes

  • Summary of the Application: Triazole-4-carbaldehydes, which are synthesized using “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile”, have been prepared as intermediates in the synthesis of various bioactive compounds .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not detailed, but it involves the use of “4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile” as an intermediate compound .
  • Results or Outcomes: The outcome of this process is the production of various bioactive compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If swallowed or in contact with skin, it is advised to call a poison center or doctor .

Propriétés

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLYWHSJALKYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

CAS RN

112809-25-3
Record name 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112809-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution containing alpha-bromo-4-tolunitrile (19.6 g) and 1,2,4-triazole (30.5 g) in a mixture of chloroform (250 mL) and acetonitrile (50 mL) is stirred at reflux for 15 hours. The solution is cooled and washed with 3% aqueous sodium bicarbonate (200 mL) and the organic solution is then dried (MgSO4) and evaporated. The residue is chromatographed on silica gel (300 g). Elution with chloroform/isopropanol (10:1) affords 4-[1-(1,2,4-triazolyl)methyl]-benzontrile, m.p. 77°-79°, which forms a hydrochloride salt, m.p. 200°-205°, when its solution in ethyl acetate is treated with ethereal HCl.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,978,672 discloses 4-[alpha-(4-cyanophenyl)-1-(1,2,4-triazolyl)-methyl]benzonitrile and a process for its preparation comprising reacting 4-bromomethyl benzonitrile with 1,2,4-triazole to yield 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile. 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile is then reacted with 4-fluorobenzonitrile to give 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile (letrozole).
[Compound]
Name
4-[alpha-(4-cyanophenyl)-1-(1,2,4-triazolyl)-methyl]benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Acetone (1500 ml), 1,2,4-triazole (200 gm; 2.895 mol. eq), cesium carbonate (142 gm; 0.436 mol. eq) and potassium iodide (9 gm) was heated to reflux (55° C.) for 4 hours. The reaction mixture was cooled to room temperature. To this, a solution of 4-bromomethyl benzonitrile (100 gm; 0.510 mol. eq) in dichloromethane (450 ml) was added over a period of 2 hours. The reaction mixture was refluxed for 3 hours. After the completion of reaction, the mass was cooled to 25° C. and the insolubles filtered. The filtrate was concentrated to residue under vacuum. The residue was dissolved in dichloromethane (500 ml), washed with saturated solution of sodium chloride, acidified to a pH 1.0 with concentrated hydrochloric acid and concentrated under vacuum. To the residue, a mixture of diisopropyl ether (160 ml) and n-Heptane (160 ml) was added, stirred at 10° C. for 30 minutes, filtered, washed with n-Heptane and dried under vacuum at 40-45° C. to give 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile (76 gm, 81% yield, 99.0% HPLC purity).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

U.S. Pat. No. 4,978,672 (referred to herein as '672, Indian Reference not available) provides 4-[alpha-(4-cyanophenyl)-1-(1,2,4-triazolyl)-methyl]benzonitrile and the process of its preparation. The patent discloses reacting 4-bromomethylbenzonitrile with 1,2,4-triazole to yield 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile. 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile is then reacted with 4-fluorobenzonitrile to give 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. This patent does not disclose the purity of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, compound of formula 1. When we followed the patented process we also get the unwanted isomer 4-[1-(1,2,4-triazol-4-yl)methyl]benzonitrile, a compound of formula 4 (20 to 40%) in step 1. When the reaction mixture of step 1 is treated with 4-fluorobenzonitrile it yields 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)-methyl]-benzonitrile, a compound of formula 1, and its isomer, a compound of formula 5. Thus the impurity of formula 4 has to be separated before treating it with 4-fluorobenzonitrile, which involves an additional step of column purification, which is reported in '672 and makes the process tedious and commercially unviable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Citations

For This Compound
2
Citations
F Zukowicz - 2021 - e-space.mmu.ac.uk
The purpose of this study was to develop the application method of Signal Amplification By Reversible Exchange (SABRE) hyperpolarization to a pharmaceutically approved drug …
Number of citations: 2 e-space.mmu.ac.uk
M Suman, B Vijayabhaskar, K NageswaraRao… - Organic …, 2019 - researchgate.net
This article demonstrates an improved novel and practical synthesis of oral non-steroidal aromatase inhibitor (AI) Letrozole in a five-stage synthetic process in excellent yields. Key …
Number of citations: 6 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.